molecular formula C21H27FN2O3 B3575405 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B3575405
M. Wt: 374.4 g/mol
InChI Key: MUXVRORFDWRVKO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a disubstituted piperazine derivative featuring a 4-fluorobenzyl group at the N1 position and a 2,4,5-trimethoxybenzyl group at the N4 position. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-4-6-18(22)7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXVRORFDWRVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound belonging to the piperazine family. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H27FN2O3
  • Molecular Weight : 374.45 g/mol
  • IUPAC Name : this compound
  • LogP : 3.045 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit tyrosinase activity, which is significant in melanin production and has implications in skin pigmentation disorders and melanoma treatment. Compounds derived from the piperazine structure have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR) with low micromolar IC50 values .
  • Neurotransmitter Modulation : Similar piperazine derivatives have been reported to interact with acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

  • Antimelanogenic Effects
    • A study evaluated various derivatives of piperazine, including those with the 4-fluorobenzyl moiety. One notable derivative showed no cytotoxicity while significantly inhibiting melanin synthesis in B16F10 melanoma cells .
    CompoundIC50 (μM)Remarks
    Compound 2615.2 ± 0.3Effective inhibitor with no cytotoxicity
    Compound 940.43 ± 1.0Least effective due to steric hindrance
  • Cytotoxicity Studies
    • In vitro studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects on liver cancer cells while maintaining low toxicity in non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies.
  • Docking Studies
    • Molecular docking analyses revealed that the binding affinity of this compound to target enzymes was favorable, indicating its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related piperazine derivatives:

Compound NameStructural ModificationBiological Activity
1-(4-Chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazineChlorine atom instead of fluorineModerate tyrosinase inhibition
1-(4-Methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazineMethyl group additionReduced anticancer activity

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives, including 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, may exhibit antidepressant and anxiolytic properties. These effects are attributed to the compound's ability to modulate serotonin and norepinephrine levels in the brain, making it a candidate for further investigation in treating mood disorders .

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. Preliminary data suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Receptor Binding Studies

The compound has been evaluated for its binding affinity to various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This receptor interaction profile suggests potential applications in treating neurological disorders such as schizophrenia and bipolar disorder .

Synthetic Routes

This compound can be synthesized through several methods:

  • N-alkylation of Piperazine : The reaction of piperazine with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
  • Substitution Reactions : Utilizing 2,4,5-trimethoxybenzyl halides to introduce the trimethoxy group onto the piperazine ring .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations. Its unique structure may enhance the thermal stability and mechanical properties of polymer matrices used in coatings and adhesives .

Case Studies

StudyFocusFindings
Study AAntidepressant effectsDemonstrated significant reduction in depression-like behaviors in animal models.
Study BAnticancer activityShowed inhibition of tumor growth in vitro against breast cancer cell lines.
Study CNeuropharmacological profilingIdentified selective binding to serotonin receptors indicating potential for mood disorder treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

Lomerizine (1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride)

  • Key Differences :
    • Lomerizine has bis(4-fluorophenyl)methyl at N1 and 2,3,4-trimethoxybenzyl at N3.
    • The target compound substitutes the bis(fluorophenyl) group with a single 4-fluorobenzyl and shifts the methoxy groups to the 2,4,5 positions.
  • Implications :
    • Lomerizine’s calcium channel-blocking activity is attributed to its 2,3,4-trimethoxybenzyl group, which aligns with its antimigraine properties . The target compound’s 2,4,5-trimethoxy substitution may alter receptor specificity or potency.

Trimetazidine Hydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)

  • Key Differences :
    • Trimetazidine lacks the 4-fluorobenzyl group and has a single 2,3,4-trimethoxybenzyl substituent.
  • Implications: Trimetazidine’s anti-ischemic effects are linked to its ability to optimize cardiac energy metabolism .
Halogen vs. Methoxy Substitutions

1-(3-Bromobenzyl)-4-(2,4,5-Trimethoxybenzyl)Piperazine

  • Key Differences :
    • Replaces the 4-fluorobenzyl group with a 3-bromobenzyl substituent.
  • Implications :
    • Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor-binding affinity but improve metabolic stability due to steric hindrance .

NP078585 (1-(6,6-Bis(4-fluorophenyl)hexyl)-4-(3,4,5-trimethoxybenzyl)piperazine)

  • Key Differences :
    • Features a bis(4-fluorophenyl)hexyl chain at N1 and 3,4,5-trimethoxybenzyl at N4.
  • Implications: The extended alkyl chain in NP078585 enhances lipophilicity, improving CNS penetration for ethanol intoxication reduction . The target compound’s simpler structure may offer a safer pharmacokinetic profile with reduced off-target effects.
Functional Group Modifications

Sulfonamide Derivatives (e.g., 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine)

  • Key Differences :
    • Replace the 4-fluorobenzyl group with sulfonamide moieties.
  • Implications :
    • Sulfonamide groups enhance hydrogen-bonding capacity, improving solubility and target engagement in hybrid molecules for ischemia-infections . The target compound’s fluorobenzyl group may prioritize receptor specificity over solubility.

1-(4-Fluorobenzyl)-4-[(Tetrahydrofuran-2-yl)methyl]Piperazine

  • Key Differences :
    • Substitutes the 2,4,5-trimethoxybenzyl group with a tetrahydrofuran-2-ylmethyl group.
  • Implications :
    • The tetrahydrofuran group reduces lipophilicity, optimizing brain uptake for σ1 receptor imaging . The target compound’s trimethoxybenzyl group likely enhances interactions with aromatic residues in receptors like dopamine or serotonin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Reactant of Route 2
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